Arsinous acid
Description
Structure
2D Structure
Properties
Molecular Formula |
AsH3O |
|---|---|
Molecular Weight |
93.945 g/mol |
IUPAC Name |
arsinous acid |
InChI |
InChI=1S/AsH3O/c1-2/h2H,1H2 |
InChI Key |
YCIGZDYVFLDJHX-UHFFFAOYSA-N |
SMILES |
O[AsH2] |
Canonical SMILES |
O[AsH2] |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of Arsinous Acid
Laboratory Synthesis Approaches for Arsinous Acid Precursors
The direct synthesis of pure, isolated this compound is challenging, as it is only stable in aqueous solution. wikipedia.orgwikipedia.org Therefore, laboratory efforts focus on the synthesis of its primary precursor, arsenic trioxide (As₂O₃), and other related organoarsenic compounds.
Arsenic trioxide is the most common precursor for generating this compound solutions. It can be produced by heating elemental arsenic in the air, which causes it to oxidize. wikipedia.org The resulting fumes, which have a characteristic garlic-like odor, are condensed to yield arsenic trioxide, a crystalline solid also known as white arsenic. wikipedia.org Another method involves the treatment of elemental arsenic with dilute nitric acid or concentrated sulfuric acid. wikipedia.org
In the field of organoarsenical chemistry, more complex precursors are synthesized for specific applications, such as the antibiotic arsinothricin. nih.govfiu.edu For instance, 2-hydroxyethyl(methyl)arsinic acid is a crucial precursor that can be synthesized by the nucleophilic displacement of chloride in 2-chloroethanol with sodium methylarsonite. nih.gov This pentavalent arsinic acid can then be converted to other trivalent arsenic intermediates. nih.gov
Table 1: Key Precursors for this compound and Related Compounds
| Precursor Compound | Chemical Formula | Common Synthesis Method | Role |
| Arsenic Trioxide | As₂O₃ | Oxidation of elemental arsenic when heated in air. wikipedia.org | Primary precursor for generating aqueous this compound via hydrolysis. wikipedia.org |
| 2-Hydroxyethyl(methyl)arsinic acid | C₃H₉AsO₃ | Nucleophilic displacement using sodium methylarsonite and 2-chloroethanol. nih.gov | Intermediate in the synthesis of the organoarsenical antibiotic arsinothricin. nih.gov |
| Methylarsonous diiodide | CH₃AsI₂ | In situ reduction of sodium methylarsonite with sulfur dioxide gas in the presence of HCl. nih.gov | Precursor for creating other trivalent organoarsenic compounds. fiu.edu |
In Situ Formation Mechanisms in Aqueous Systems
This compound is typically formed in situ through the slow hydrolysis of its precursor, arsenic trioxide, in water. wikipedia.org This process establishes an equilibrium in the solution. The resulting this compound, As(OH)₃, is the predominant aqueous species of trivalent arsenic over a wide range of pH (0-8) and temperature conditions. researchgate.net
As(OH)₃ behaves as a weak acid, with a first pKa of 9.2. wikipedia.org In aqueous solution, it can deprotonate in stages to form arsenite ions: [AsO(OH)₂]⁻, [AsO₂(OH)]²⁻, and [AsO₃]³⁻. wikipedia.org The speciation of these ions is highly dependent on the pH of the solution. Under reducing conditions and at pH values below 9, the neutral As(OH)₃ species is expected to be the dominant form. researchgate.net The reactions attributed to aqueous solutions of arsenic trioxide are, in fact, due to the presence of this compound and its conjugate bases. wikipedia.org
Considerations for this compound Isolation and Characterization in Solution
A significant challenge in the study of this compound is that it has not been isolated as a pure, solid material. wikipedia.org Its existence is confined to aqueous solutions, which makes direct characterization of the pure compound impossible. wikipedia.orgwikipedia.org Despite this, its properties and structure in solution have been investigated using various analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy of this compound solutions reveals a single signal. wikipedia.org This finding is consistent with the highly symmetrical, pyramidal structure of the As(OH)₃ molecule, where all three hydroxyl protons are in equivalent chemical environments. wikipedia.org
In laboratory settings, qualitative methods can be employed to detect the presence of arsenite, the conjugate base of this compound, and distinguish it from arsenate (the As(V) form). One such method involves the addition of silver nitrate (AgNO₃) to the solution. The reaction with arsenite forms a yellow precipitate of silver arsenite, while the reaction with arsenate produces a brown precipitate of silver arsenate. nih.govijcmas.com This colorimetric test is useful for confirming the oxidation state of arsenic in solution during characterization studies. ijcmas.com
Aqueous Solution Chemistry and Speciation Dynamics of Arsinous Acid
Protonation Equilibria and Dissociation Constants (pKa) of Arsinous Acid
This compound is a weak tribasic acid that dissociates in successive steps in aqueous solution. nih.gov When arsenic trioxide is dissolved in water, it is presumed to form ortho-arsenous acid, H₃AsO₃. nih.gov Unlike phosphorous acid, all hydrogen atoms in this compound are attached to oxygen atoms. nih.gov
The dissociation equilibria are characterized by their respective acid dissociation constants (pKa values). The successive pKa values for this compound (As(OH)₃) at or near 25°C have been reported as approximately 9.2, 12.1, and 13.4. nih.govopenrepository.com These values indicate that the neutral species, As(OH)₃ or H₃AsO₃, is the predominant form in acidic to neutral and mildly alkaline solutions (pH < 9.2). researchgate.netmdpi.com As the pH increases into more alkaline ranges, the acid begins to deprotonate, forming various anionic species.
| Dissociation Step | Equilibrium Reaction | pKa Value | Reference |
|---|---|---|---|
| pKa1 | H₃AsO₃ ⇌ H₂AsO₃⁻ + H⁺ | ~9.2 | nih.govopenrepository.com |
| pKa2 | H₂AsO₃⁻ ⇌ HAsO₃²⁻ + H⁺ | ~12.1 | nih.govopenrepository.com |
| pKa3 | HAsO₃²⁻ ⇌ AsO₃³⁻ + H⁺ | ~13.4 | nih.govopenrepository.com |
The ionization of this compound is significantly dependent on temperature. Studies measuring the ultraviolet spectra of aqueous arsenic(III) solutions at elevated temperatures have shown that the first dissociation constant (pKa₁) decreases as temperature increases. researchgate.net This indicates that this compound becomes a stronger acid at higher temperatures.
Research investigating the ionization of this compound from 25°C to 300°C revealed a substantial decrease in the pKa₁ value from 9.25 at 25°C to 7.11 at 300°C. researchgate.net This shift has important implications for arsenic speciation in geothermal fluids and other high-temperature aqueous systems, where the anionic form AsO₂⁻ (or H₂AsO₃⁻) will be more prevalent at near-neutral pH than it is at ambient temperatures. researchgate.netethz.ch
| Temperature (°C) | pKa₁ |
|---|---|
| 25 | 9.25 |
| 50 | 8.90 |
| 100 | 8.25 |
| 150 | 7.80 |
| 200 | 7.40 |
| 250 | 7.21 |
| 300 | 7.11 |
Redox Transformations and Interconversion with Other Arsenic Species (As(V), As(III))
Under reducing (anaerobic) conditions, the trivalent form, this compound (H₃AsO₃), is the stable and dominant species. mdpi.comescholarship.orgwikipedia.org Conversely, under oxidizing (aerobic) conditions, the pentavalent form, arsenic acid (H₃AsO₄) and its corresponding anions, are thermodynamically more stable. europa.eunih.gov The oxidation of As(III) to As(V) can occur in the presence of oxygen, although the reaction can be slow. researchgate.net This transformation can be significantly accelerated by the presence of oxidizing agents like iron and manganese oxyhydroxides or through microbial action. researchgate.neteuropa.eunih.gov
The interconversion is a dynamic process. For instance, studies have shown that As(III) can convert to As(V) in urine samples with a pH greater than 7. rsc.org The spontaneous oxidation of As(III) to As(V) has been observed in spiked water samples, with the rate of conversion being a significant factor in analytical chemistry. usda.gov
Formation and Stability of Aqueous Anionic Forms of this compound
The formation of anionic forms of this compound is a direct consequence of its protonation equilibria and is therefore highly pH-dependent. As the pH of an aqueous solution containing this compound rises above its first pKa value (~9.2), the neutral H₃AsO₃ molecule begins to lose a proton, forming the primary arsenite anion, H₂AsO₃⁻. nih.govresearchgate.net
Reactivity and Advanced Reaction Mechanism Studies of Arsinous Acid
Reactions with Inorganic Ligands and Compounds
Acid-Base Reactions and Amphoteric Behavior
Arsinous acid is a weak acid with a first pKa of approximately 9.2. wikipedia.orgtaylorandfrancis.comchegg.com In aqueous solutions, it can undergo successive deprotonations to form arsenite ions: [AsO(OH)₂]⁻, [AsO₂(OH)]²⁻, and [AsO₃]³⁻. wikipedia.org The predominant species in the physiologically relevant pH range below 7.5 is the neutral, undissociated molecule, As(OH)₃. taylorandfrancis.com
The acid dissociation can be represented as: H₃AsO₃ ⇌ H⁺ + H₂AsO₃⁻
The pKa value is temperature-dependent, decreasing as temperature increases, which indicates a greater degree of dissociation at higher temperatures. researchgate.net
Table 1: Temperature Dependence of this compound's First pKa
This table illustrates the change in the first acid dissociation constant (pKa₁) of this compound with increasing temperature.
| Temperature (°C) | pKa₁ |
| 25 | 9.25 |
| 50 | 8.90 |
| 100 | 8.25 |
| 150 | 7.80 |
| 200 | 7.40 |
| 250 | 7.21 |
| 300 | 7.11 |
| Data sourced from Zakaznova-Herzog et al. (2006). researchgate.net |
This compound also exhibits amphoteric behavior, meaning it can act as a base in the presence of strong acids. wikipedia.orglibretexts.org For instance, it reacts with strong hydrohalic acids (HCl, HBr, HI) to form the corresponding arsenic trihalides. wikipedia.org This reaction demonstrates the ability of the hydroxyl groups to be protonated and subsequently displaced.
As(OH)₃ + 3 HCl → AsCl₃ + 3 H₂O wikipedia.orgsciencemadness.org
This dual acidic and basic character is a key aspect of its inorganic chemistry. libretexts.org
Redox Reactions with Oxidizing Agents (e.g., Iodate)
3H₃AsO₃ + IO₃⁻ → 3H₃AsO₄ + I⁻ wvu.edu
The mechanism is autocatalytic in iodide (I⁻) and involves a series of interconnected reactions, primarily the Dushman reaction and the Roebuck reaction. adale.orgwvu.edu
Dushman Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O wvu.edu
Roebuck Reaction: I₂ + H₃AsO₃ + H₂O ⇌ 2I⁻ + H₃AsO₄ + 2H⁺ wvu.edu
The reaction is initiated by a direct reaction between iodate (B108269) and this compound or by trace amounts of iodide. researchgate.netnih.gov The iodide produced is then oxidized by iodate to form iodine (Dushman reaction), which in turn oxidizes this compound, regenerating iodide (Roebuck reaction). adale.orgwvu.edu This feedback loop leads to a rapid, autocatalytic increase in the reaction rate after an initial induction period. adale.orgresearchgate.net The rate of this reaction is sensitive to the concentrations of reactants and the pH of the solution. researchgate.netnih.gov
Formation of Halogenated Arsenic(III) Species
In the presence of halide ions (X⁻, such as Cl⁻) and under acidic conditions, this compound can form various halogenated species. nih.gov This occurs through the stepwise replacement of hydroxyl groups by halide ions. wikipedia.orgsciencemadness.org The reaction with hydrochloric acid, for example, can produce arsenic trichloride (B1173362) (AsCl₃). wikipedia.org
The hydrolysis of arsenic trichloride is the reverse reaction, yielding this compound. wikipedia.orgsciencemadness.org Unlike the analogous phosphorus and antimony compounds, the arsenic-halogen bond hydrolyzes slowly. nih.gov This relative stability is a unique characteristic among the Group 15 elements. nih.gov In concentrated chloride solutions, the formation of chloro-arsenite complexes can influence the redox potential and reactivity of As(III). tandfonline.com
Reactions with Organic Ligands and Functional Groups
Interactions with Thiol-Containing Compounds: Condensation and Adduct Formation
Arsenic(III) compounds, including this compound, have a very high affinity for thiol (sulfhydryl, -SH) groups. researchgate.netmdpi.com This reactivity is fundamental to its biological interactions. The reaction involves the displacement of the hydroxyl ligands on this compound by the thiol group, forming stable arsenic-sulfur bonds through a condensation reaction. researchgate.netresearchgate.net
As(OH)₃ + 3 R-SH ⇌ As(SR)₃ + 3 H₂O
With compounds containing single thiol groups, such as the amino acid cysteine or the tripeptide glutathione (B108866), this compound can form complexes of varying stoichiometry. researchgate.netnih.gov
With dithiols, such as 2,3-dimercaptopropanol (British anti-lewisite, BAL) or dihydrolipoic acid, this compound forms highly stable cyclic adducts. nih.govresearchgate.netresearchgate.net The formation of these five- or six-membered rings is thermodynamically very favorable. nih.gov
Table 2: Complex Formation between this compound and Thiol Ligands
This table summarizes the types of complexes formed between this compound and various thiol-containing compounds.
| Thiol Ligand | Key Structural Feature | Resulting Arsenic Complex | Bond Type |
| Cysteine | Monothiol | As(cysteinate)₃ | As-S |
| Glutathione (GSH) | Monothiol (in peptide) | As(GS)₃ | As-S |
| Dihydrolipoic Acid (DHLA) | Dithiol | Cyclic dithioarsinite | As-S |
| 2,3-Dimercaptopropanol (BAL) | Dithiol | Stable cyclic adducts (e.g., AsBAL, AsBAL₂) | As-S |
| This table is a summary based on findings from multiple sources. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govacs.org |
The high affinity of As(III) for thiols is a critical factor in its mechanism of toxicity, as it can readily react with cysteine residues in proteins, potentially inactivating enzymes. nih.govresearchgate.net
Alkylation Reactions: The Meyer Reaction Pathway
The Meyer reaction is a historically significant method for forming a carbon-arsenic bond. wikipedia.orgwikipedia.org It involves the alkylation of an arsenite salt with an alkyl halide, resulting in the formation of an alkylarsonic acid. wikipedia.orgthieme-connect.de In this reaction, the oxidation state of arsenic increases from +3 to +5. wikipedia.orgwikipedia.org
The reaction can be generalized as the treatment of an alkali metal arsenite with an alkyl halide. thieme-connect.de Using this compound as the starting material, the reaction proceeds in the presence of a base and an alkylating agent like methyl iodide:
As(OH)₃ + CH₃I + NaOH → CH₃AsO(OH)₂ + NaI + H₂O wikipedia.orgwikipedia.org
This oxidative addition reaction demonstrates that alkylation occurs at the arsenic atom. wikipedia.org The Meyer reaction and similar enzymatic processes, where S-adenosylmethionine (SAM) acts as the methyl donor, are fundamental to the biological methylation of arsenic. wikipedia.orgacs.org This pathway is a key step in the biotransformation of inorganic arsenic into methylated organic forms. acs.orgnist.gov
Complexation and Coordination Chemistry
This compound and its derivatives demonstrate notable reactivity in the realm of coordination chemistry, participating as ligands in the formation of various metal complexes. The arsenic(III) center, possessing a lone pair of electrons, can act as a Lewis base, donating electron density to a metal center. libretexts.org This interaction leads to the formation of stable and sometimes novel coordination compounds.
Formation of Metal-Arsinous Acid Complexes (e.g., Platinum(II)-Arsenous Acid Complexes)
A significant area of research has been the synthesis and characterization of complexes formed between this compound and platinum(II). These compounds, termed "arsenoplatins," represent a novel class of molecules combining moieties from two established inorganic drugs, cisplatin (B142131) and arsenic trioxide. nih.gov The first examples of these molecular adducts were synthesized by reacting platinum sources like cisplatin or potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with arsenic trioxide (As₂O₃), the anhydride (B1165640) of this compound, in aqueous mixtures. scispace.com
The synthesis of these complexes can be influenced by reaction conditions such as temperature and solvent composition. For instance, reacting K₂[PtCl₄] with As₂O₃ in an acetonitrile-water mixture at elevated temperatures yields a specific arsenoplatin complex (designated as complex 1 ). scispace.com A similar complex (designated as 2 ) can be obtained at room temperature over several days using propionitrile (B127096) as the solvent. nih.govresearchgate.net
Structural analysis, including single-crystal X-ray diffraction, reveals that in these arsenoplatin complexes, the this compound moiety, As(OH)₂, binds directly to the platinum(II) center, forming a stable Pt-As bond. scispace.com The platinum(II) center typically adopts a square planar geometry. nih.govresearchgate.net In complexes 1 and 2 , the arsenic and a chloride ligand are in a trans configuration. The other two coordination sites are occupied by nitrogen donors from acetamide (B32628) or propanamide ligands, which are formed in situ through platinum-assisted hydrolysis of the acetonitrile (B52724) or propionitrile solvent. nih.govscispace.com The arsenic atom in these complexes uniquely exhibits both Lewis base behavior by coordinating to the platinum, and Lewis acid character. scispace.com
Table 1: Selected Properties of Platinum(II)-Arsinous Acid Complexes
| Complex | Starting Platinum Salt | Solvent System | Key Structural Features | Pt-As Bond |
|---|---|---|---|---|
| Arsenoplatin 1 | K₂[PtCl₄] | Acetonitrile/Water | Square planar Pt(II), trans geometry between As and Cl | Stable in aqueous solution |
| Arsenoplatin 2 | K₂[PtCl₄] | Propionitrile/Water | Square planar Pt(II), trans geometry between As and Cl | Stable in aqueous solution |
Ligand Exchange Kinetics and Stereochemistry within Complexes
The coordination of this compound to a metal center significantly influences the reactivity of the resulting complex, particularly regarding ligand substitution reactions. In square planar platinum(II) complexes, the rate of substitution is highly dependent on the identity of the ligand positioned trans to the leaving group—a phenomenon known as the trans effect. libretexts.org
Research on arsenoplatins has demonstrated that the this compound moiety exerts a strong trans effect. nih.govscispace.com This effect labilizes the ligand coordinated opposite to the Pt-As bond, leading to facile substitution reactions. For example, the chloride ligand trans to the arsenic in arsenoplatin 1 is substituted immediately at room temperature upon the addition of thiocyanate (B1210189) (SCN⁻), a reaction that is typically slow for Pt-Cl bonds. scispace.com
In some cases, linkage isomerism can be observed. When the chloride in complex 1 is replaced by thiocyanate to form a new complex (designated as 3 ), the thiocyanate ligand can coordinate through either the sulfur atom (S-bound) or the nitrogen atom (N-bound). NMR spectroscopy has shown that upon dissolving complex 3 , a rapid equilibrium is established between the two isomers. nih.gov
Table 2: Linkage Isomerism in a Thiocyanate-Arsenoplatin Complex
| Isomer | Binding Atom | Solution Equilibrium ([D₆]DMSO) |
|---|---|---|
| S-isomer | Sulfur | 64% (± 1.2%) |
| N-isomer | Nitrogen | 36% (± 1.5%) |
Data refers to complex 3 as reported in scientific literature. nih.gov
Mechanistic Investigations of this compound Transformations in Chemical Oscillators
This compound is a key reactant in one of the most well-understood examples of a chemical oscillator, the iodate-arsenous acid reaction. ucsd.eduresearchgate.net This reaction, when conducted in a continuously stirred-tank reactor (CSTR), can exhibit complex nonlinear dynamics, including bistability and sustained oscillations. ucsd.educolumbia.edu Bistability refers to a state where the system can exist in one of two different stable steady states under the same set of external conditions. researchgate.net
The Dushman Reaction: Iodate reacts with iodide to produce iodine. ucsd.eduaip.org
The Roebuck Reaction: The iodine produced then oxidizes this compound to arsenic acid, and crucially, regenerates the iodide consumed in the Dushman reaction. ucsd.eduaip.org
Table 3: Core Reactions in the Iodate-Arsenous Acid Oscillator
| Reaction Name | Reactants | Products | Role in Oscillator |
|---|---|---|---|
| Dushman Reaction | IO₃⁻ + 5I⁻ + 6H⁺ | 3I₂ + 3H₂O | Produces iodine; rate-determining step. ucsd.eduaip.org |
| Roebuck Reaction | H₃AsO₃ + I₂ + H₂O | H₂AsO₄⁻ + 2I⁻ + 3H⁺ | Consumes iodine and regenerates the autocatalyst (iodide). ucsd.eduaip.org |
Computational and Theoretical Chemistry of Arsinous Acid
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in determining the geometry and electronic nature of arsinous acid. High-level calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) with a complete basis set (CBS) limit, have been employed to investigate the relative stability and properties of this compound and its isomers. researchgate.netrsc.org
Studies have shown that this compound (H₂AsOH) is energetically more stable than its isomer, arsine oxide (H₃AsO). researchgate.netrsc.org The characterization of the arsenic-oxygen bond has been a key focus, utilizing various bond order indexes and population analysis methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.netrsc.org These methods provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the reactivity of this compound. Quantum chemical calculations offer valuable data on these frontier orbitals, which are central to the molecule's ability to act as an electron donor or acceptor in chemical reactions. ajchem-a.com
Below is a table summarizing key molecular and electronic properties of this compound derived from computational studies.
| Property | Description | Computational Method | Reference |
| Relative Stability | This compound (H₂AsOH) is more stable than arsine oxide (H₃AsO). | CCSD(T)/CBS | researchgate.netrsc.org |
| Bond Character | The nature of the As-O bond has been analyzed using various theoretical methods. | QTAIM, NBO | researchgate.netrsc.org |
| Frontier Orbitals | The energies of the HOMO and LUMO are calculated to predict reactivity. | DFT | ajchem-a.com |
Density Functional Theory (DFT) Studies of this compound Reactivity
Density Functional Theory (DFT) has become a powerful tool for investigating the reactivity of this compound, particularly its interactions with other molecules and surfaces. DFT calculations have been widely used to study the adsorption of this compound on various mineral surfaces, which is a critical process in controlling its environmental mobility. nih.govrsc.orgresearchgate.netnih.gov
DFT studies have elucidated the mechanisms of this compound adsorption on iron oxyhydroxides like ferrihydrite. nih.govrsc.org These calculations have predicted the relative energies, geometries, and properties of adsorbed this compound, showing that bidentate binuclear corner-sharing complexes are energetically favored over monodentate mononuclear complexes. nih.govrsc.org The adsorption process involves hybridization between the iron d-states and the oxygen and arsenic p-states of the this compound molecule. nih.govrsc.org
Furthermore, DFT has been used to explore the reactivity of this compound in various chemical reactions. For instance, the reactions between arsenic-containing molecules and other species have been investigated to understand their pathways and energetics. researchgate.net These studies are crucial for predicting the fate of this compound in different chemical environments.
Molecular Dynamics (MD) Simulations of Interfacial Adsorption Mechanisms
Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between this compound and its surroundings, particularly at interfaces. These simulations are instrumental in understanding the molecular-level mechanisms of adsorption, which are often difficult to probe experimentally.
Adsorption on Mineral Surfaces (e.g., Magnetite, Ferrihydrite)
MD simulations have been successfully employed to study the adsorption of this compound on mineral surfaces like magnetite (Fe₃O₄) and ferrihydrite (Fe(OH)₃). researchgate.netacs.orgosti.gov These simulations reveal the key interactions driving the adsorption process. For instance, on the magnetite (311) surface, radial distribution function analysis has shown that the dominant interactions are between the iron atoms of magnetite and the oxygen atoms of this compound, as well as between the oxygen atoms of magnetite and the hydrogen atoms of this compound. researchgate.netacs.org
The adsorption of this compound on ferrihydrite surfaces is also a critical area of study, as ferrihydrite is a common mineral in soils and sediments and has a high capacity for arsenic adsorption. nih.govunito.itscielo.org.mx MD simulations, in conjunction with DFT, help to build a comprehensive model of the surface complexation.
| Mineral Surface | Key Findings from MD Simulations | References |
| Magnetite (Fe₃O₄) | Adsorption is dominated by Fe(magnetite)-O(this compound) and O(magnetite)-H(this compound) interactions. | researchgate.netacs.org |
| Ferrihydrite (Fe(OH)₃) | Bidentate binuclear complexes are the favored adsorption geometry. | nih.govrsc.org |
Solvation Effects in Adsorption Processes
The presence of solvent, typically water, plays a crucial role in the adsorption of this compound onto mineral surfaces. MD simulations are particularly well-suited to investigate these solvation effects. researchgate.netacs.orgresearchgate.net
Elucidation of Reaction Pathways and Transition States
Computational chemistry is invaluable for mapping out the intricate details of chemical reactions involving this compound, including the identification of reaction pathways and the characterization of transition states. researchgate.netnumberanalytics.com A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. numberanalytics.comsolubilityofthings.com
For example, the reaction between arsine (AsH₃) and the hydroxyl radical (•OH) has been studied computationally to understand the formation of this compound. researchgate.net These studies have identified multiple reaction channels, including a hydrogen abstraction pathway and pathways leading to the formation of this compound (H₂AsOH) and arsine oxide (H₃AsO). researchgate.net The calculations revealed that the formation of this compound is an exoergic process and is the major reaction pathway under certain temperature ranges. researchgate.net
By calculating the energies of reactants, products, intermediates, and transition states, computational chemists can construct a potential energy surface for a reaction. This surface provides a detailed map of the energetic landscape of the reaction, allowing for the determination of activation energies and reaction rates. solubilityofthings.com
Advanced Analytical Methodologies for Arsinous Acid Characterization and Speciation
Hyphenated Chromatographic-Spectrometric Techniques
Hyphenated techniques, which combine the separation power of chromatography with the specificity and sensitivity of spectrometric detection, are indispensable for the speciation of arsinous acid in complex matrices.
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a cornerstone technique for arsenic speciation analysis. wordpress.comresearchgate.netthermofisher.com This method leverages the ability of HPLC to separate different arsenic compounds based on their chemical properties, followed by the highly sensitive and element-specific detection afforded by ICP-MS. nerc.ac.uknih.gov
The process begins with the introduction of a liquid sample into the HPLC system. The various arsenic species, including arsenite (the trivalent form of this compound), arsenate, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), are separated as they pass through a chromatography column. researchgate.netuni-due.de The choice of column and mobile phase is critical for achieving effective separation. nih.govnih.gov Following separation, the eluent from the HPLC is introduced into the ICP-MS. In the plasma, the arsenic compounds are atomized and ionized, and the resulting ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio. This allows for the quantification of arsenic at extremely low concentrations. thermofisher.com
The coupling of HPLC with a sector field ICP-MS can achieve even lower detection limits, in the range of 0.3 to 1.6 pg g-1. thermofisher.com This high sensitivity is crucial for the analysis of environmental and biological samples where this compound may be present at trace levels. thermofisher.com The technique's robustness and ability to analyze a wide range of arsenic species make it an invaluable tool for comprehensive arsenic speciation. wordpress.com
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Method Limit of Detection (MDL) | 0.3–1.5 ng·mL−1 | nih.gov |
| Limit of Quantification (MQL) | 1.0–5.0 ng·mL−1 | nih.gov |
| Detection Limits (Sector Field ICP-MS) | 0.3 to 1.6 pg g-1 | thermofisher.com |
| Extraction Efficiency (Urine Matrix) | >91% | nih.gov |
| Recoveries from Spiked Samples (Human Serum) | 94–139% | nih.gov |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself is not volatile, GC can be employed for its analysis after conversion to a volatile derivative. nih.gov This derivatization step is crucial and often involves reaction with a thiol-containing compound. nih.gov
The derivatized arsenic species are then introduced into the GC, where they are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds can then be detected by various detectors, including a mass spectrometer (GC-MS), which provides both qualitative and quantitative information. nih.govresearchgate.net GC coupled with ICP-MS (GC-ICP-MS) has also been utilized for the sensitive detection of volatile arsenic compounds. rsc.orgsepscience.com
This approach is particularly useful for the analysis of volatile organoarsenic compounds that may be formed through biological or environmental processes. rsc.orgresearchgate.net The development of rapid GC-MS methods allows for the determination of volatile arsenic species in less than two minutes without the need for sample pre-treatment, which minimizes the risk of species conversion before analysis. researchgate.net
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic techniques provide insights into the electronic structure and chemical environment of arsenic, which are essential for the direct characterization of this compound.
X-ray Absorption Near-Edge Spectroscopy (XANES) is a powerful, non-destructive technique for determining the oxidation state and coordination environment of arsenic in various materials. nih.govresearchgate.netnih.gov The method involves irradiating a sample with X-rays and measuring the absorption of the X-rays as a function of energy. The energy at which a sharp increase in absorption occurs, known as the absorption edge, is characteristic of the element and its oxidation state. msu.runih.gov
For arsenic, the K-edge XANES spectrum can readily distinguish between As(III) (the oxidation state of this compound) and As(V) (the oxidation state of arsenic acid). nih.govfigshare.com The white line energy for arsenate (As(V)) is observed at a higher energy than that for arsenite (As(III)). msu.ru This energy shift is due to the higher positive charge of the As(V) ion, which makes it more difficult to photoionize a 1s electron. msu.ru XANES has been successfully applied to study arsenic speciation in a variety of environmental and biological samples. nih.govnih.gov
| Arsenic Species Group | Oxidation State | White Line Energy Range (eV) | Reference |
|---|---|---|---|
| As(III) Compounds | +3 | 11870.0 - 11871.7 ± 0.5 | nih.gov |
| As(V) Compounds | +5 | 11872.6 - 11875.3 ± 0.5 | nih.gov |
| Sodium Arsenite (As(III)) | +3 | 11870.8 | researchgate.net |
| Sodium Arsenate (As(V)) | +5 | 11875.6 | researchgate.net |
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. d-nb.infonih.gov It works on the principle that when a sample is irradiated with high-energy X-rays, the atoms in the sample emit secondary (or fluorescent) X-rays. nih.gov Each element emits X-rays at a unique energy, allowing for the identification and quantification of the elements present in the sample. d-nb.info
While XRF is not a speciation technique in itself, as it does not provide information about the oxidation state or chemical form of an element, it is a valuable tool for the rapid and on-site screening of total arsenic content. nih.govevidentscientific.com Handheld XRF analyzers have been developed for field applications, enabling the quick identification of arsenic contamination in various matrices. nih.gov XRF can be used in conjunction with other speciation techniques to provide a complete picture of the arsenic contamination in a sample. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecules at extremely low concentrations. berkeley.eduazooptics.comfiu.edu The technique relies on the enhancement of the Raman scattering signal of molecules that are adsorbed onto or in close proximity to nanostructured metal surfaces, typically silver or gold. berkeley.edursc.org
SERS has emerged as a promising method for the detection and speciation of arsenic compounds, including arsenite. uochb.czcas.cznih.gov The characteristic vibrational modes of the As-O bond in arsenite can be detected and distinguished from those of arsenate. researchgate.netresearchgate.net The difference in the As-O stretching frequency between As(V) and As(III) allows for their differentiation in SERS spectra. rsc.org Recent advancements in SERS have enabled the detection of arsenic at concentrations as low as 0.5 ppb. uochb.czcas.cz This makes SERS a powerful tool for the rapid and sensitive analysis of this compound in environmental samples. researchgate.net
| Arsenic Species | Vibrational Mode | Characteristic SERS Peak (cm-1) | Reference |
|---|---|---|---|
| Arsenate (As(V)) | As-O stretching | 780-812 | researchgate.net |
| Arsenite (As(III)) | As-O stretching | 726 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. For this compound, both proton (¹H) and arsenic-75 (⁷⁵As) NMR have been utilized to understand its molecular symmetry and interactions.
This compound, with the formula As(OH)₃, exists as a pyramidal molecule with three hydroxyl groups bonded to the central arsenic atom. In aqueous solutions, the ¹H NMR spectrum of this compound exhibits a single signal, which is consistent with the molecule's high C₃ᵥ symmetry. distantreader.orgtandfonline.com This indicates that the three hydroxyl protons are chemically equivalent on the NMR timescale.
Direct detection of the arsenic nucleus is possible through ⁷⁵As NMR. Arsenic-75 is the only naturally occurring, NMR-active isotope of arsenic, with a nuclear spin of 3/2. nih.govresearchgate.net However, as a quadrupolar nucleus, it is subject to rapid relaxation, which often results in very broad resonance signals. nih.govresearchgate.net The linewidth of the ⁷⁵As signal is highly dependent on the symmetry of the electronic environment around the arsenic nucleus. For highly symmetrical species in non-viscous solutions, observable signals can be obtained. The large chemical shift range of ⁷⁵As NMR makes it a useful tool for distinguishing between different arsenic species. nih.govresearchgate.net
The utility of NMR extends to studying the interaction of this compound with other molecules, such as thiols. For instance, ¹H and ¹³C NMR have been used to characterize the reaction between arsenite and glutathione (B108866) (GSH), a biologically significant thiol. These studies show that arsenite binds to the thiol group of GSH, leading to the formation of an As(SG)₃ complex, which is evidenced by shifts in the signals of the cysteinyl residue's protons and carbons. tandfonline.com Similarly, NMR studies of this compound reacting with dithioerythritol (B556865) have helped to characterize the formation of different arsenic-thiol complexes in solution. jcchems.comresearchgate.net
| Nucleus | Species | Key Observation | Significance | Reference |
|---|---|---|---|---|
| ¹H | This compound (As(OH)₃) | Single resonance signal in aqueous solution. | Confirms the high molecular symmetry where all three hydroxyl protons are chemically equivalent. | distantreader.orgtandfonline.com |
| ⁷⁵As | General Arsenic(III) Compounds | Broad resonance lines due to quadrupolar nature; chemical shift is sensitive to coordination environment. | Allows for direct detection of the arsenic nucleus and differentiation between various arsenic species despite technical challenges. | nih.govresearchgate.net |
| ¹H, ¹³C | This compound + Glutathione (GSH) | Shifts in the cysteinyl residue signals upon reaction. | Provides evidence for the formation of an As(SG)₃ complex, elucidating the binding mechanism. | tandfonline.com |
Mass Spectrometry Approaches (e.g., Electrospray Ionization Mass Spectrometry)
Mass spectrometry (MS) is an indispensable tool for the speciation of arsenic, providing information on the mass-to-charge ratio (m/z) of ions and enabling the identification and quantification of different arsenic compounds. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing species in solution, making it a cornerstone of modern arsenic speciation analysis, often coupled with liquid chromatography (LC) or ion chromatography (IC). metrohm.commdpi.com
The direct analysis of this compound (As(III)) by ESI-MS presents challenges. As(III) is often difficult to retain on standard anion-exchange or reverse-phase chromatography columns, and its ionization efficiency can be suppressed by salts commonly used in mobile phases. tandfonline.comnih.gov Nevertheless, under specific conditions, As(III) can be detected. In negative ion mode ESI-MS, As(III) has been identified with a base peak at an m/z of 107. tandfonline.com In contrast, arsenic acid (As(V)) is more readily detected, typically showing a base peak at m/z 141. tandfonline.comnih.gov Studies have shown that the detection of As(V) can be over 40 times more sensitive than that of As(III) under similar ESI conditions. tandfonline.com
To overcome the difficulties in direct As(III) measurement, a common strategy involves a two-step process:
Direct measurement of As(V) in the sample using a hyphenated technique like HPLC-ESI-MS or HPLC-ICP-MS. nih.gov
Quantitative oxidation of the As(III) present in a separate aliquot of the sample to As(V), followed by the measurement of the total As(V) concentration. The original As(III) concentration is then determined by subtracting the initial As(V) concentration from the total. nih.govamericanelements.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful detector frequently coupled with HPLC for arsenic speciation. distantreader.orgresearchgate.net As an element-specific detector, ICP-MS offers exceptional sensitivity for arsenic, with detection limits often in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range. While ICP-MS provides elemental quantification, it does not give molecular information, which is why the chromatographic separation step is essential for speciation. ESI-MS, on the other hand, provides molecular weight and structural information, making the combination of HPLC with both ICP-MS and ESI-MS a particularly powerful approach for identifying and quantifying known and unknown arsenic species. tandfonline.commetrohm.com
| Technique | Analyte | Observed m/z (Negative Ion Mode) | Typical Limit of Detection (LOD) | Key Considerations | Reference |
|---|---|---|---|---|---|
| HPLC-ESI-MS | This compound (As(III)) | 107 | 2.99 ppb (after oxidation to As(V)) | Lower sensitivity compared to As(V); potential for in-source oxidation. | tandfonline.comnih.gov |
| HPLC-ESI-MS | Arsenic Acid (As(V)) | 141 | 1.97 ppb | Significantly more sensitive than As(III). | tandfonline.comnih.gov |
| HPLC-ICP-MS | This compound (As(III)) | N/A (detects ⁷⁵As) | 0.04 - 0.6 µg/L (ppb) | Highly sensitive elemental detection; requires chromatographic separation for speciation. | thaiscience.info |
| HPLC-ICP-MS | Arsenic Acid (As(V)) | N/A (detects ⁷⁵As) | 0.04 - 0.6 µg/L (ppb) | Prone to ⁴⁰Ar³⁵Cl⁺ interference if chloride is present and co-elutes. | distantreader.orgthaiscience.info |
Isotopic Labeling Techniques for Mechanistic Tracing (e.g., ¹⁸O-labeled studies)
Isotopic labeling is a definitive technique used to trace the pathways of atoms through chemical reactions, providing unambiguous insights into reaction mechanisms. For the study of this compound, labeling with the stable isotope oxygen-18 (¹⁸O) is a powerful method to elucidate the mechanisms of its oxidation to arsenic acid.
The central question in the oxidation of this compound (H₃AsO₃) to arsenic acid (H₃AsO₄) is the origin of the fourth oxygen atom. This oxygen atom can potentially come from one of three sources: the oxidizing agent itself (e.g., hydrogen peroxide, dissolved molecular oxygen), the solvent (water), or a surface oxygen atom in heterogeneous catalysis (e.g., from a metal oxide). By conducting the oxidation reaction in water that has been enriched with ¹⁸O (H₂¹⁸O), the source of the added oxygen atom can be determined.
The experimental approach involves:
Preparing a reaction system where this compound is oxidized in the presence of H₂¹⁸O.
Allowing the reaction to proceed.
Analyzing the resulting arsenic acid product using mass spectrometry to determine if it has incorporated the ¹⁸O label.
The interpretation of the results is straightforward:
If the product is H₃As¹⁸OO₃ , it provides direct evidence that an oxygen atom from the water molecule was incorporated into the arsenic acid structure. This would suggest a mechanism where water participates directly in the oxidation step, for example through the attack of a water molecule on an arsenic intermediate.
If the product remains unlabeled (H₃AsO₄) , it indicates that the oxygen atom originated from the oxidant. For example, in an oxidation by hydrogen peroxide (H₂O₂), this would imply a direct transfer of an oxygen atom from the peroxide to the this compound.
While definitive ¹⁸O-labeling studies on the simple homogeneous oxidation of this compound are not widely reported, the principle has been applied extensively in related fields to trace oxygen pathways. For instance, ¹⁸O labeling is used to distinguish between different atmospheric oxidation pathways in the formation of nitrate. Studies on the oxidation of arsenite by manganese oxides, such as birnessite, have shown that the reaction rate is not dependent on the concentration of dissolved molecular oxygen, suggesting that the oxygen source is either water or the oxide surface. An ¹⁸O-labeling experiment would be the ideal method to distinguish between these two mechanistic possibilities.
Electrochemical Methods for Redox Speciation
Electrochemical methods offer a sensitive, cost-effective, and often portable alternative to chromatographic and spectroscopic techniques for the speciation of this compound (As(III)) and arsenic acid (As(V)). Anodic Stripping Voltammetry (ASV) is the most widely used electrochemical technique for this purpose. distantreader.orgresearchgate.net
The principle of ASV for arsenic speciation relies on the differential electrochemical behavior of As(III) and As(V). The method involves two key steps:
Deposition Step: A negative potential is applied to a working electrode (commonly gold or a gold-modified electrode) immersed in the sample solution. During this step, arsenic species are reduced to elemental arsenic (As(0)) and preconcentrated onto the electrode surface.
Stripping Step: The potential is then scanned in the positive (anodic) direction. The deposited As(0) is oxidized (stripped) back into solution as As(III), generating a current peak. The magnitude of this peak is proportional to the amount of arsenic preconcentrated on the electrode.
Redox speciation between this compound and arsenic acid is achieved by carefully controlling the deposition potential. metrohm.com
At a mildly negative potential (e.g., -200 mV to -500 mV vs. Ag/AgCl) , only As(III) is readily reduced to As(0). Therefore, the resulting stripping peak corresponds solely to the concentration of this compound in the sample. metrohm.comthaiscience.info
At a much more negative potential (e.g., -1200 mV) , nascent hydrogen is generated at the electrode surface, which is capable of reducing both As(III) and the electrochemically inactive As(V) to As(0). metrohm.commetrohm.com The stripping peak obtained under these conditions corresponds to the total inorganic arsenic concentration.
By performing two separate measurements at these different deposition potentials, the concentration of As(III) is determined directly, and the concentration of As(V) is calculated by subtracting the As(III) concentration from the total inorganic arsenic concentration. Various voltammetric waveforms, such as differential pulse (DPASV) and square wave (SWASV), are employed to enhance sensitivity and resolution. distantreader.orgresearchgate.net The use of gold nanoparticle-modified electrodes or other nanostructured materials can further improve performance, leading to very low detection limits, often in the sub-μg/L range. thaiscience.infonih.gov
| Parameter | Condition for As(III) | Condition for Total As (As(III) + As(V)) | Purpose | Reference |
|---|---|---|---|---|
| Working Electrode | Rotating Gold Electrode, Gold Nanoparticle-Modified Electrode | Provides a surface for As(0) deposition and has high sensitivity. | metrohm.comthaiscience.info | |
| Supporting Electrolyte | ~1 M HCl | Provides conductivity and the necessary acidic medium. | metrohm.com | |
| Deposition Potential | -200 mV | -1200 mV | Selectively reduces As(III) or reduces both As(III) and As(V). | metrohm.com |
| Stripping Step | Anodic scan (e.g., from -200 mV to +500 mV) | Oxidizes deposited As(0) to As(III), generating a quantifiable current signal. | metrohm.com | |
| Typical LOD | 0.09 - 0.5 µg/L | Demonstrates the high sensitivity of the technique. | tandfonline.commetrohm.com |
Environmental Geochemistry and Biogeochemical Transformations of Arsinous Acid
Geochemical Cycling of Arsenic and the Role of Arsinous Acid
The biogeochemical cycle of arsenic involves the transformation and movement of arsenic species through the lithosphere, pedosphere, hydrosphere, biosphere, and atmosphere. wikipedia.org Arsenic is naturally present in over 200 minerals, with arsenopyrite (FeAsS) being a common example, and its largest reservoir is the lithosphere. wikipedia.org Natural processes like rock weathering and volcanic emissions, alongside anthropogenic activities such as mining, pesticide application, and the burning of fossil fuels, release arsenic into the environment. wikipedia.orglidsen.comduke.edu
In this global cycle, this compound (arsenite, As(III)) and arsenic acid (arsenate, As(V)) are the predominant inorganic forms. This compound is generally more mobile and toxic than arsenic acid. wikipedia.orgusgs.gov The speciation between these two forms is heavily influenced by the redox conditions and pH of the environment. wikipedia.org Under anaerobic conditions, such as those found in certain groundwaters and sediments, this compound is the more common form. wikipedia.org Conversely, in oxic environments, arsenic acid tends to predominate. wikipedia.org The continuous cycling between these oxidation states, often driven by microbial activity, is a critical determinant of arsenic's fate and transport in the environment. lidsen.comlidsen.com Anthropogenic emissions to the atmosphere, largely from smelting non-ferrous ores, are estimated to be double the natural sources, significantly impacting the global arsenic cycle. duke.edu
Microbial-Mediated Transformations of this compound
Microorganisms are fundamental drivers of arsenic speciation in the environment, utilizing various metabolic pathways that transform this compound. lidsen.com These transformations are key detoxification mechanisms for the microbes and profoundly affect arsenic's chemical form and mobility.
Microbial oxidation and reduction are pivotal processes in the biogeochemical cycling of arsenic. Numerous bacteria have evolved mechanisms to either oxidize this compound (As(III)) to the less toxic arsenic acid (As(V)) or reduce As(V) back to As(III). montana.edu
Biological Oxidation: The oxidation of As(III) to As(V) can be a detoxification strategy or a mechanism for energy generation in chemoautotrophic microorganisms. usgs.govnih.gov Bacteria capable of oxidizing this compound have been identified in diverse environments, including arsenic-contaminated soils. montana.edu For instance, research on unsaturated soil columns showed that this compound was rapidly oxidized to arsenic acid through microbial activity. montana.edu This process can decrease arsenic toxicity and mobility, as As(V) tends to sorb more strongly to minerals like iron oxides. wikipedia.org
Biological Reduction: The reduction of arsenic acid to this compound can occur through two main pathways: detoxification reduction or dissimilatory arsenate reduction.
Detoxification: Many bacteria possess the ars operon, which encodes for enzymes that reduce intracellular As(V) to As(III), which is then expelled from the cell. montana.edu This is a widespread resistance mechanism found in various bacterial genera. montana.edu
Dissimilatory Arsenate Respiration: In anoxic environments, certain bacteria and archaea can use As(V) as a terminal electron acceptor for respiration, a process known as dissimilatory arsenate reduction. usgs.govwikipedia.org This metabolic process is a significant driver for the mobilization of arsenic, as the resulting this compound is generally more soluble and mobile. usgs.gov This has been observed in environments ranging from freshwater sediments to alkaline and saline lakes. wikipedia.org
A competitive relationship exists between these microbial communities. For example, in a biofilter system, manganese-oxidizing bacteria can oxidize As(III), while arsenic-reducing bacteria can convert As(V) to As(III). nih.gov The dominance of one process over the other can significantly influence the net speciation of arsenic in the system. nih.gov
Besides oxidation and reduction, microorganisms can further transform this compound through methylation and thiolation, producing a variety of organoarsenic compounds.
Methylation: Microbial methylation involves the sequential addition of methyl groups to arsenic, a process that has been observed in bacteria, fungi, and yeasts. nih.gov This transformation pathway typically begins with the reduction of arsenic acid to this compound, followed by methylation steps. nih.gov The process converts inorganic arsenic into compounds such as monomethylarsonic acid (MMAA) and dimethylarsinic acid (DMAA). nih.govresearchgate.net While often considered a detoxification pathway, some methylated intermediates, like methylarsenite (MAs(III)), can be more toxic than inorganic this compound. frontiersin.orgresearchgate.net Methylation is a crucial component of the arsenic biogeochemical cycle, particularly in environments like paddy soils, where it can lead to the formation of volatile arsines. lidsen.comresearchgate.net The enzyme As(III) S-adenosylmethionine methyltransferase, known as ArsM in microbes, is central to this process. frontiersin.org
Thiolation: In sulfide-rich environments, this compound and its methylated derivatives can undergo thiolation, where oxygen atoms are replaced by sulfur. This process can be mediated by microorganisms, particularly sulfate-reducing bacteria (SRB). nih.gov For example, studies have shown that SRB in the human gut can convert monomethylarsonic acid (MMAV) into monomethyl monothioarsonate (MMMTAV). nih.gov This transformation is significant as thiolated arsenicals have varying toxicities; for instance, the monothiolated form of DMAV is one of the most toxic arsenic species known. nih.gov In environments like sulfide-rich hot springs, methylated thioarsenates can form through a combination of biotic methylation by methanogens and subsequent thiolation with sulfide. researchgate.net
Interactions with Natural Organic Matter (NOM)
Natural organic matter (NOM) is a complex mixture of organic compounds ubiquitous in soils and aquatic systems that significantly influences the fate and transport of this compound. nih.gov NOM can affect arsenic mobility through several mechanisms:
Competition for Sorption Sites: Dissolved organic matter (DOM), a component of NOM, can compete with arsenic species for binding sites on the surfaces of minerals like goethite, hematite, and alumina. acs.orgwur.nl This competition can lead to increased mobility of this compound.
Formation of Aqueous Complexes: NOM can form soluble complexes with this compound, potentially altering its mobility and bioavailability. researchgate.net Studies using equilibrium dialysis have shown that arsenic species can bind to humic acids, a major component of NOM. acs.org
Redox Reactions: NOM exhibits active redox behavior towards arsenic species, indicating it can influence the redox speciation and transformation of this compound in the environment. nih.gov
Surface Modification: Adsorption of NOM onto mineral surfaces can alter their surface charge and reactivity, thereby affecting their capacity to adsorb this compound. researchgate.net
The interaction is complex and pH-dependent. For instance, maximum binding of arsenic to humic acids has been observed around pH 7. acs.org The presence of NOM has been shown to delay the attainment of sorption equilibrium and reduce the extent of this compound sorption onto hematite. nih.gov Furthermore, thiol functional groups (-SH) within NOM are thought to play an important role in binding this compound, particularly in anaerobic environments. wiley.com
Adsorption and Desorption Processes on Environmental Sorbents
The mobility of this compound in the subsurface is largely controlled by adsorption and desorption reactions on the surfaces of soil and sediment components. researchgate.net Key environmental sorbents include:
Metal Oxides: Iron, aluminum, and manganese oxides are primary sorbents for arsenic in soils. researchgate.netresearchgate.netmdpi.com Goethite (an iron oxide) is a particularly effective adsorbent for both this compound and arsenic acid. researchgate.net
Clay Minerals: Clay minerals like kaolinite generally have a lower adsorption capacity for arsenic compared to metal oxides. researchgate.netmdpi.com
Organic Matter: Soil organic matter can also sorb arsenic, limiting its migration. researchgate.net
The extent of adsorption is highly dependent on environmental conditions such as pH, the presence of competing ions (like phosphate), and the arsenic oxidation state. mdpi.com Generally, this compound (As(III)) is considered more mobile than arsenic acid (As(V)) under most environmental conditions, although their relative sorption can vary with pH. researchgate.net Desorption processes, which release sorbed arsenic back into the solution, are critical for assessing its long-term mobility and bioavailability. researchgate.net Studies have shown that desorption of this compound can be significant, with leaching percentages varying depending on the adsorbent and the chemical composition of the leaching solution. researchgate.net
To quantify and understand the adsorption of this compound onto environmental sorbents, various mathematical models are employed. These models describe the equilibrium distribution of the adsorbate between the liquid and solid phases (isotherms) and the rate at which adsorption occurs (kinetics).
Adsorption Isotherms: These models describe the relationship between the amount of substance adsorbed at equilibrium and its concentration in the solution at a constant temperature. Common models include:
Langmuir Model: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.netmdpi.com It is often used to determine the maximum adsorption capacity. ijcce.ac.irnih.gov
Freundlich Model: An empirical model that describes multilayer adsorption onto a heterogeneous surface. researchgate.net It is useful for describing non-ideal sorption.
Redlich-Peterson Model: A three-parameter hybrid model that incorporates features of both the Langmuir and Freundlich isotherms. nih.gov
Toth and Temkin Models: These are other commonly used models that provide insights into the adsorbent-adsorbate interactions and heat of sorption. mdpi.comnih.gov
The table below summarizes key adsorption isotherm models.
| Model | Equation | Key Parameters | Description |
| Langmuir | qe = (Qmax * KL * Ce) / (1 + KL * Ce) | Qmax (max adsorption capacity), KL (Langmuir constant) | Assumes monolayer adsorption on a homogeneous surface. researchgate.netmdpi.com |
| Freundlich | qe = KF * Ce^(1/n) | KF (Freundlich constant), n (heterogeneity factor) | Empirical model for multilayer adsorption on a heterogeneous surface. researchgate.net |
| Redlich-Peterson | qe = (KRP * Ce) / (1 + aRP * Ce^β) | KRP, aRP (R-P constants), β (exponent, 0-1) | Hybrid model combining Langmuir and Freundlich features. nih.gov |
| Temkin | qe = (RT/bT) * ln(AT * Ce) | AT (equilibrium binding constant), bT (related to heat of adsorption) | Considers indirect adsorbate-adsorbate interactions. mdpi.com |
| Note: qe is the amount adsorbed at equilibrium, Ce is the equilibrium concentration. |
Adsorption Kinetics: Kinetic models are used to examine the rate of the adsorption process and provide information about the potential rate-controlling steps, such as mass transport or chemical reaction. researchgate.net Key models include:
Pseudo-First-Order Model: Describes adsorption in the initial stages and assumes the rate is proportional to the number of unoccupied sites. researchgate.netmdpi.com
Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. mdpi.comijcce.ac.ir This model is frequently found to provide the best fit for arsenic adsorption data. ijcce.ac.ir
Elovich Model: Often applied to describe chemisorption on heterogeneous surfaces. mdpi.comnih.gov
Intraparticle Diffusion Model: Used to identify the diffusion mechanism and rate-limiting steps. nih.gov
The table below summarizes key adsorption kinetic models.
| Model | Equation | Key Parameters | Description |
| Pseudo-First-Order | log(qe - qt) = log(qe) - (k1 / 2.303) * t | k1 (rate constant) | Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. researchgate.netmdpi.com |
| Pseudo-Second-Order | t / qt = 1 / (k2 * qe^2) + t / qe | k2 (rate constant) | Assumes chemisorption is the rate-limiting step. mdpi.comijcce.ac.ir |
| Elovich | qt = (1/β) * ln(αβ) + (1/β) * ln(t) | α (initial adsorption rate), β (desorption constant) | Describes chemisorption on heterogeneous surfaces. mdpi.comnih.gov |
| Note: qt is the amount adsorbed at time t, qe is the amount adsorbed at equilibrium. |
Influence of pH, Ionic Strength, and Competing Ions on Adsorption
The adsorption of this compound (H₃AsO₃), the predominant form of inorganic trivalent arsenic (As(III)) in aqueous solutions, onto mineral surfaces is a critical process governing its mobility and fate in the environment. This process is not static; it is profoundly influenced by the geochemical conditions of the surrounding water, specifically the pH, ionic strength, and the presence of other ions that compete for adsorption sites.
Influence of pH
The pH of the aqueous solution is a master variable controlling the surface charge of adsorbent minerals and the speciation of this compound, thereby dictating the extent of its adsorption. This compound is a weak acid with a first dissociation constant (pKa) of approximately 9.2. usda.govwikipedia.org Consequently, at the pH of most natural waters (typically below 8.5), it exists predominantly as the neutral, uncharged molecule, H₃AsO₃⁰. usda.govnih.gov This neutrality generally leads to it being more mobile and less strongly adsorbed than the negatively charged arsenate (As(V)) oxyanions. usda.gov
Research has shown that the adsorption of this compound on various oxides and clay minerals often exhibits a parabolic behavior as a function of pH, with maximum adsorption typically occurring around pH 8.5. semanticscholar.org For instance, studies on iron and aluminum oxides demonstrate this peak adsorption behavior. semanticscholar.org The adsorption pattern is distinct from that of arsenate, which generally shows maximum adsorption at low pH and decreases as pH increases. semanticscholar.orgusda.gov On some iron minerals, the sorption of arsenic species below pH 7 follows the order As(V) > dimethylarsinic acid (DMAA) = monomethylarsonic acid (MMAA) > As(III), while above pH 7, the order shifts to As(V) > As(III) > MMAA = DMAA. nm.gov
Table 1: pH Dependence of this compound (As(III)) Adsorption on Various Minerals
| Mineral Adsorbent | pH of Maximum Adsorption | Observations |
| Amorphous Al and Fe oxides | ~8.5 | Adsorption exhibits a parabolic trend with pH. semanticscholar.org |
| Kaolinite, Montmorillonite, Illite | ~8.5 | Adsorption behavior is similar to that on oxides. semanticscholar.org |
| Goethite, Lepidocrocite, Hematite | > pH 7 | Sorption of As(III) is less than As(V) but greater than organic arsenic species. nm.gov |
Influence of Ionic Strength
The effect of ionic strength on adsorption provides insights into the mechanism of surface complexation (inner-sphere vs. outer-sphere). For this compound, studies have found that its adsorption on minerals like magnetite is largely independent of ionic strength. nii.ac.jp This lack of dependence is a strong indicator that this compound forms inner-sphere complexes with the mineral surface. In an inner-sphere complex, the ion binds directly to the surface without an intermediary water molecule, forming a strong covalent bond that is not significantly affected by the concentration of background electrolytes.
This behavior contrasts with that of arsenate (As(V)), whose adsorption on minerals such as gibbsite and bayerite has been shown to decrease with increasing ionic strength. mdpi.comresearchgate.net This suggests that arsenate can form outer-sphere complexes, where the ion is separated from the surface by one or more water molecules and is held by weaker electrostatic forces.
Influence of Competing Ions
The presence of other dissolved ions, particularly anions, can significantly inhibit the adsorption of this compound by competing for the same surface binding sites. The degree of competition is dependent on the type of ion, its concentration, and the solution pH.
Phosphate (PO₄³⁻) is a well-documented and significant competitor for adsorption sites due to its structural and chemical similarities to arsenic species. researchgate.netresearchgate.net The competitive effect of phosphate on this compound adsorption is strongly dependent on pH, with the effect being more pronounced at lower pH values. researchgate.net
Silicate (SiO₄⁴⁻) also competes with this compound for surface sites. The presence of silicate has been shown to decrease this compound removal, with the effect being more significant at higher pH levels (pH 6-9). nih.gov At lower pH (4-5), the effect of silicate is often negligible. nih.gov
Sulfate (SO₄²⁻) generally exhibits a weaker competitive effect on this compound adsorption compared to phosphate and silicate. nih.gov
Humic Acids , which are complex organic molecules, can dramatically decrease the removal of this compound, particularly in the pH range of 6 to 9. nih.gov This is attributed to both competitive adsorption and the sequestering of potential mineral adsorbents. nih.gov
Table 2: Effect of Competing Ions on this compound (As(III)) Removal
| Competing Ion | pH Range of Significant Effect | Impact on As(III) Removal |
| Phosphate | Greater effect at low pH | Significant decrease. researchgate.netnih.gov |
| Humic Acid | pH 6-9 | Dramatic decrease. nih.gov |
| Silicate | pH 6-9 | Moderate decrease. nih.gov |
| Sulfate | pH 6-9 | Slight to moderate decrease. nih.gov |
Prospects and Emerging Research Frontiers in Arsinous Acid Chemistry
Development of Novel Coordination Compounds Featuring Arsinous Acid Ligands
The coordination chemistry of this compound has been a subject of growing interest, leading to the synthesis and characterization of innovative coordination compounds. researchgate.net A notable breakthrough in this area is the development of "arsenoplatins," which are molecular adducts of the anticancer drugs cisplatin (B142131) and arsenic trioxide. nih.govnih.gov These compounds feature a direct bond between a Platinum(II) center and an As(III) hydroxide (B78521) moiety. nih.govnih.gov
The synthesis of arsenoplatin-1, for instance, involves the reaction of cisplatin with arsenic trioxide in a mixed solvent system. nih.gov Structural analysis, including single-crystal X-ray crystallography, has revealed unique features of these complexes. nih.gov In arsenoplatins, the Pt(II) center typically adopts a square planar geometry, while the As(III) center displays an uncommon five-coordinate, trigonal bipyramidal geometry. nih.gov This is a departure from the more common trigonal-pyramidal geometry observed in other this compound complexes, such as those with nickel(II). researchgate.net
A key characteristic of the this compound ligand in these complexes is its ability to act as both a Lewis acid and a Lewis base simultaneously. nih.gov The arsenic atom donates a lone pair of electrons to the platinum center (Lewis base character) and accepts electron density from the oxygen atoms of the hydroxide groups (Lewis acid character). nih.gov This dual role contributes to the stability of the Pt-As bond. nih.gov
Furthermore, the this compound moiety has been shown to exert a strong trans effect, influencing the lability of the ligand positioned opposite to it in the coordination sphere. nih.gov This has been demonstrated by the rapid substitution of the chloride ligand in arsenoplatin-1. nih.gov
Research has also extended to the interaction of this compound with various organic ligands, particularly those containing thiol groups, such as amino acids and peptides. acs.orgmdpi.comwikipedia.org These studies are crucial for understanding the biological activity of arsenic compounds.
Table 1: Selected Coordination Compounds of this compound
| Compound Class | Metal Center | Key Ligands | Arsenic(III) Geometry | Notable Features |
| Arsenoplatins | Platinum(II) | This compound, Amido, Chloride | Trigonal Bipyramidal | Pt-As bond; As(III) as both Lewis acid and base; Strong trans effect. nih.gov |
| Nickel(II) Complex | Nickel(II) | This compound, Cucurbit acs.orguril | Trigonal Pyramidal | Heterometallic supramolecular adduct. researchgate.net |
| Thiolate Complexes | Arsenic(III) | Cysteine, D-penicillamine | Trigonal Pyramidal (AsS₃) | Mimics biological As(III) binding sites. acs.org |
This table is based on data from cited research articles.
Advanced Understanding of Its Role in Complex Chemical Systems
The role of this compound extends beyond simple coordination compounds into more complex chemical and biological systems. Its reactivity is largely dictated by its affinity for sulfhydryl (thiol) groups present in amino acids like cysteine, which are fundamental components of proteins. rsc.org Trivalent arsenicals, including this compound, readily bind to these thiol groups, which can alter the structure and function of proteins and enzymes. acs.orgnih.gov
For example, this compound is known to inhibit the pyruvate (B1213749) dehydrogenase (PDH) complex by binding to its lipoic acid cofactor, which contains a dithiol group. acs.org This interaction disrupts cellular metabolism and is a key aspect of arsenic's biological effects. nih.gov The stability of these arsenic-thiol interactions can vary, with trivalent arsenicals forming more stable complexes with peptides containing three or four cysteine residues compared to those with only two. acs.org
The interaction of this compound is not limited to biological molecules. Its adsorption on mineral surfaces, such as magnetite, is an area of environmental chemistry research. acs.org Understanding these interactions at a molecular level is crucial for developing effective methods for arsenic remediation from contaminated water. acs.org
Integration of Computational and Experimental Approaches for Mechanistic Discovery
A comprehensive understanding of the behavior of this compound and its complexes has been greatly advanced by the synergy between computational and experimental techniques. odu.edudntb.gov.ua Density Functional Theory (DFT) has become a powerful tool for modeling the structures, stabilities, and reaction mechanisms of arsenic-containing compounds. odu.edu
For instance, DFT calculations have been employed to investigate the reduction of this compound by thiols and the detoxification of arsenic-based compounds. odu.edu These computational models can predict reaction pathways and activation barriers, providing insights that are then tested and validated by experimental observations. odu.edu The use of solvent-assisted proton exchange (SAPE) models in these calculations helps to mimic the role of the solvent in proton transfer processes, leading to more accurate predictions. odu.edu
In the study of arsenoplatins, DFT has been used to explore the aquation process, which is a critical activation step for many platinum-based drugs before they interact with their cellular targets like DNA. rsc.org These computational studies can elucidate the role of the arsenic moiety in the hydrolysis and subsequent DNA binding processes, complementing experimental findings. rsc.org Comparing the calculated mechanisms for arsenoplatins with those of established drugs like cisplatin helps to highlight the unique contributions of the this compound ligand to the compound's anticancer activity. rsc.org
Experimental methods provide the essential real-world data to ground these theoretical models. Techniques such as:
X-ray Crystallography: Provides precise structural information on solid-state compounds, as seen in the characterization of arsenoplatins. researchgate.netnih.gov
NMR Spectroscopy: Used to study the structure and dynamics of these complexes in solution. wikipedia.org
UV-Vis and Circular Dichroism Spectroscopy: Employed to determine the stability constants of this compound complexes with ligands like peptides.
Mass Spectrometry: Helps in the identification and characterization of reaction products and intermediates. nih.gov
Molecular Dynamics (MD) Simulations: Used to study the adsorption of this compound on surfaces like magnetite, providing a dynamic view of the interactions at the molecular level. acs.orgresearchgate.net
The combination of these experimental techniques with computational modeling allows for a detailed and multi-faceted investigation of this compound chemistry, from the electronic structure of individual molecules to their behavior in complex, dynamic environments. researchgate.net This integrated approach is indispensable for the rational design of new compounds and for a deeper understanding of the mechanisms underlying the diverse roles of this compound.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing arsinous acid in laboratory settings, and how can purity be validated?
- Methodology : this compound is typically synthesized via controlled hydrolysis of arsenic trichloride (AsCl3) in aqueous solutions under inert atmospheres. Purity validation involves:
- Spectroscopic Techniques : Raman spectroscopy to confirm the As-O vibrational bands (~400–500 cm<sup>-1</sup>) .
- Titration : Potentiometric titration with standardized NaOH to quantify acidic protons, ensuring stoichiometric consistency with H3AsO3 .
- Safety Protocols : Adherence to strict handling guidelines for arsenic compounds, including PPE and waste disposal .
Q. How do acid-base properties of this compound differ from arsenic acid (H3AsO4), and what experimental approaches characterize these differences?
- Experimental Design :
- pH-Dependent Speciation : Use UV-Vis spectroscopy to monitor protonation states across pH gradients (e.g., 2–10). This compound (pKa ~9.2) remains predominantly uncharged in neutral conditions, unlike arsenic acid (pKa1 ~2.2) .
- Conductivity Measurements : Compare molar conductivity of equimolar solutions to infer ionization behavior .
Q. What analytical techniques are recommended for detecting trace this compound in environmental samples?
- Approach :
- ICP-MS : Quantify total arsenic content with detection limits <1 ppb, followed by speciation using HPLC-ICP-MS to distinguish H3AsO3 from other arsenic species .
- Colorimetric Assays : Utilize thiol-based reagents (e.g., dithiothreitol) to reduce H3AsO3 for spectrophotometric detection .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s redox behavior in aqueous systems?
- Analysis Framework :
- Controlled Variable Testing : Systematically vary dissolved O2, temperature, and ionic strength to isolate oxidation pathways (e.g., H3AsO3 → H3AsO4) .
- Comparative Literature Review : Cross-reference studies to identify methodological discrepancies (e.g., buffer composition affecting redox potentials) .
Q. What computational models are effective for predicting this compound’s interaction with biomolecules?
- Methodological Guidance :
- DFT Simulations : Model binding affinities of H3AsO3 with cysteine-rich proteins (e.g., glutathione) to predict toxicity mechanisms .
- MD Simulations : Simulate solvation dynamics in biological matrices to assess stability under physiological conditions .
Q. How can speciation studies of this compound in complex matrices (e.g., soil or biological fluids) be optimized?
- Experimental Design :
- Sequential Extraction : Combine chelating agents (e.g., EDTA) with pH adjustments to fractionate arsenic species .
- Synchrotron XAS : Use X-ray absorption spectroscopy to probe local coordination environments of arsenic in situ .
Q. What strategies address challenges in quantifying this compound’s role in co-occurring contamination scenarios (e.g., with heavy metals)?
- Integrated Workflow :
- Multivariate Analysis : Apply PCA or PLS regression to decouple arsenic speciation data from interfering ions (e.g., Fe<sup>3+</sup>, Pb<sup>2+</sup>) .
- Isotopic Dilution : Spike samples with <sup>74</sup>As-labeled H3AsO3 for recovery correction .
Methodological Best Practices
- Data Presentation : Use tables to summarize speciation results (e.g., % distribution across pH) and figures to illustrate redox trends .
- Error Analysis : Report uncertainties in titration endpoints (±0.1 pH units) and ICP-MS detection limits (e.g., ±5% RSD) .
- Literature Integration : Compare findings with prior studies on arsenic oxyacid thermodynamics, noting deviations in experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
